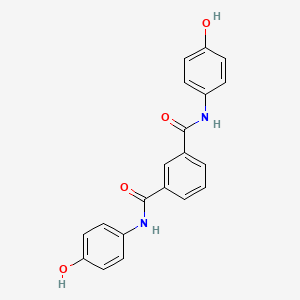
N~1~,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxyphenyl groups attached to a benzene ring through amide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 4-aminophenol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Applications De Recherche Scientifique
N~1~,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized as an additive in the production of high-performance materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N1,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The hydroxyphenyl groups can form hydrogen bonds with target molecules, while the amide groups can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-hydroxyphenoxy)benzene: Similar structure but with ether linkages instead of amide bonds.
Bisphenol A: Contains two hydroxyphenyl groups but lacks the benzene-1,3-dicarboxamide core.
Resorcinol Bis(4-hydroxyphenyl) Ether: Similar to 1,3-Bis(4-hydroxyphenoxy)benzene but with different linkages.
Uniqueness
N~1~,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide is unique due to its specific amide linkages, which confer distinct chemical and physical properties. These properties make it suitable for applications where stability and specific interactions are required.
Propriétés
Numéro CAS |
1245-91-6 |
|---|---|
Formule moléculaire |
C20H16N2O4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-N,3-N-bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H16N2O4/c23-17-8-4-15(5-9-17)21-19(25)13-2-1-3-14(12-13)20(26)22-16-6-10-18(24)11-7-16/h1-12,23-24H,(H,21,25)(H,22,26) |
Clé InChI |
TVJTZXWUKGJXND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


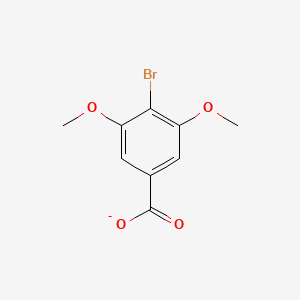
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
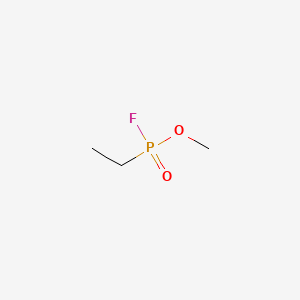
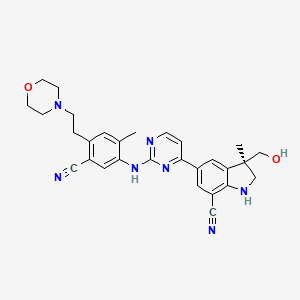
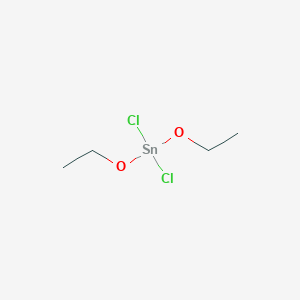
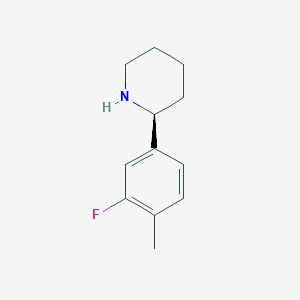
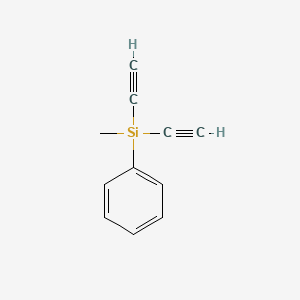



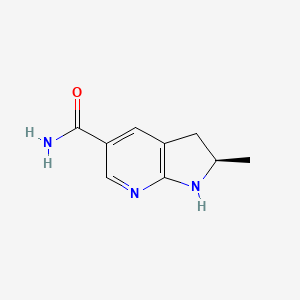
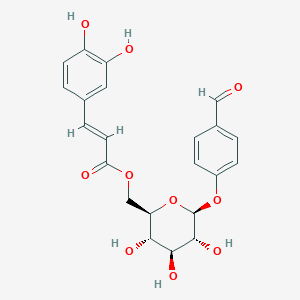
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
